N,N-Didesmethyltamoxifen

説明

N,N-Didesmethyltamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is formed from N-desmethyltamoxifen and is an intermediate in the conversion of tamoxifen and N-desmethyltamoxifen into norendoxifen (4-hydroxy-N,N-desmethyltamoxifen), an active metabolite of tamoxifen .

Synthesis Analysis

Alpha-hydroxy-N,N-didesmethyltamoxifen was synthesized, further activated by sulfation, and then reacted with DNA. After enzymatic hydrolysis to deoxynucleosides, HPLC analysis indicated the formation of one major DNA adduct, which was characterized as (E)-alpha-(deoxyguanosin-N(2)-yl)-N,N-didesmethyltamoxifen .Molecular Structure Analysis

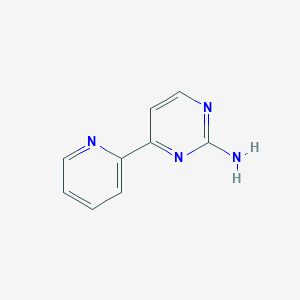

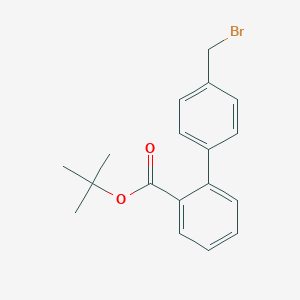

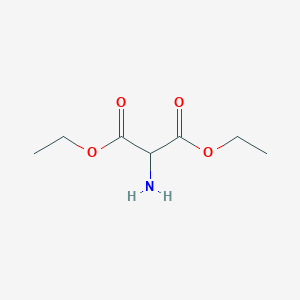

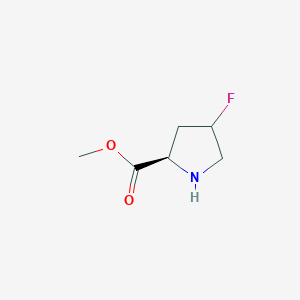

The molecular formula of N,N-Didesmethyltamoxifen is C24H25NO. The IUPAC name is 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine .Chemical Reactions Analysis

N,N-Didesmethyltamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is formed from N-desmethyltamoxifen and is an intermediate in the conversion of tamoxifen and N-desmethyltamoxifen into norendoxifen (4-hydroxy-N,N-desmethyltamoxifen), an active metabolite of tamoxifen .Physical And Chemical Properties Analysis

The molecular weight of N,N-Didesmethyltamoxifen is 343.5 g/mol .科学的研究の応用

Breast Cancer Treatment and Aromatase Inhibition

N,N-Didesmethyltamoxifen (ddTam) contributes to the variability in clinical effects of tamoxifen in patients with breast cancer. It inhibits aromatase, an enzyme responsible for estrogen synthesis. By reducing estrogen levels, ddTam complements tamoxifen’s anti-estrogenic effects. Research suggests that ddTam, along with other tamoxifen metabolites, acts as a potent estrogen receptor antagonist, aiding in breast cancer treatment .

DNA Adduct Formation and Hepatocarcinogenesis

Tamoxifen forms hepatic tamoxifen-DNA adducts through α-hydroxylation and sulfate ester formation. While tamoxifen-DNA adducts are not typically detected in human liver samples, ddTam inhibits CYP 3A, which catalyzes tamoxifen α-hydroxylation. However, experimental evidence indicates that ddTam does not impair the α-hydroxylation process significantly. Thus, ddTam’s role in DNA adduct formation remains complex .

Selective Estrogen Receptor Modulation (SERM)

As a metabolite of tamoxifen, ddTam participates in the conversion pathway leading to norendoxifen (4-hydroxy-N,N-desmethyltamoxifen), an active metabolite. SERMs like tamoxifen and its metabolites interact with estrogen receptors, modulating their activity. Understanding ddTam’s role in this process is essential for optimizing tamoxifen therapy .

Pharmacogenomics and Metabolism

Studies highlight the importance of ddTam in pharmacogenomics. While N-desmethyltamoxifen is a major metabolite in humans, ddTam concentrations are significant only in humans and nonhuman primates, not rats. This difference affects tamoxifen metabolism and efficacy. Other drug-metabolizing enzymes may also influence tamoxifen response .

Target Identification and Label-Free Profiling

Recent research has employed label-free profiling methods to distinguish between the targets of tamoxifen and ddTam. These approaches provide insights into the specific interactions and molecular pathways influenced by ddTam, aiding in target identification .

Antitumor Actions and Endoxifen Formation

Endoxifen, another tamoxifen metabolite, is essential for antitumor effects. N-desmethyltamoxifen contributes to endoxifen formation. Understanding the interplay between these metabolites is critical for optimizing tamoxifen therapy and tailoring treatment to individual patients .

作用機序

Target of Action

Desdimethyltamoxifen, like Tamoxifen, primarily targets the Estrogen Receptors (ERs) . ERs are proteins within cells that are activated by the hormone estrogen and are involved in various cellular processes, including growth and proliferation .

Mode of Action

Desdimethyltamoxifen acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to ERs, inhibiting their interaction with estrogen, and thereby modulating the transcription of estrogen-responsive genes . This results in the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .

Biochemical Pathways

Desdimethyltamoxifen affects the estrogen signaling pathway . By binding to ERs, it prevents the activation of this pathway by estrogen, leading to a decrease in the transcription of estrogen-responsive genes . This can result in reduced cell proliferation and increased apoptosis, particularly in estrogen receptor-positive breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Desdimethyltamoxifen are similar to those of Tamoxifen. Tamoxifen is metabolized by cytochrome P450 enzymes into several metabolites, including Desdimethyltamoxifen . These metabolites can have a long duration of action, with the active metabolite N-desmethyltamoxifen having a half-life of approximately 2 weeks .

Result of Action

The binding of Desdimethyltamoxifen to ERs leads to a decrease in the growth and proliferation of estrogen receptor-positive breast cancer cells . This is due to the modulation of estrogen-responsive gene transcription, leading to increased apoptosis and decreased cell proliferation .

Action Environment

The action of Desdimethyltamoxifen can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Tamoxifen and its metabolites, potentially impacting the effectiveness of Desdimethyltamoxifen . Additionally, genetic factors such as polymorphisms in the genes encoding the cytochrome P450 enzymes can affect the metabolism of Tamoxifen and the production of Desdimethyltamoxifen .

特性

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKBWHDNUSJLW-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314338 | |

| Record name | N-Didesmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desdimethyltamoxifen | |

CAS RN |

80234-20-4 | |

| Record name | N-Didesmethyltamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desdimethyltamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Didesmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Didesmethyl Tamoxifen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N,N-didesmethyltamoxifen relate to tamoxifen in terms of metabolism and DNA adduct formation?

A: N,N-didesmethyltamoxifen is a metabolite of tamoxifen, produced through sequential N-demethylation. While initially thought to potentially inhibit tamoxifen's metabolic activation to DNA-binding electrophiles, studies have shown that N,N-didesmethyltamoxifen does not significantly impair this process. [, , ] In fact, both N,N-didesmethyltamoxifen and its alpha-hydroxy metabolite can themselves be activated and form DNA adducts, although this pathway appears to be minor compared to that of tamoxifen and N-desmethyltamoxifen. [, , ]

Q2: What is the significance of the different DNA adduct patterns observed for tamoxifen and its metabolites?

A: Research indicates that tamoxifen, N-desmethyltamoxifen, and N,N-didesmethyltamoxifen each generate distinctive patterns of DNA adducts. [] This suggests that while they may share some metabolic activation pathways, each compound also undergoes unique transformations leading to different DNA lesions. Further research is needed to understand the specific consequences of these distinct adduct profiles on mutagenesis and carcinogenesis.

Q3: Does N,N-didesmethyltamoxifen contribute to the genotoxicity of tamoxifen in vivo?

A: While N,N-didesmethyltamoxifen can form DNA adducts, studies in rats suggest its contribution to tamoxifen's overall genotoxicity is minimal. [, ] Administration of N,N-didesmethyltamoxifen resulted in significantly lower levels of DNA damage compared to tamoxifen or N-desmethyltamoxifen. [] This suggests that N,N-didesmethyltamoxifen-derived DNA adducts may play a less significant role in tamoxifen-induced carcinogenesis.

Q4: What analytical techniques are used to study the formation and characteristics of DNA adducts related to tamoxifen and its metabolites?

A: Researchers utilize (32)P-postlabeling coupled with HPLC to analyze DNA adducts formed by tamoxifen and its metabolites. [, , , ] This technique involves radioactively labeling DNA adducts and separating them based on their chemical properties, allowing for the identification and quantification of different adduct species.

Q5: Are there tissues besides the liver where tamoxifen and its metabolites form DNA adducts?

A: Research primarily focuses on tamoxifen-induced DNA adducts in the liver, where its metabolic activation is most prominent. [, , ] Studies in rats have found no significant increase in DNA adducts in other tissues, including the uterus, spleen, thymus, or bone marrow, following tamoxifen or metabolite treatment. [, ] This finding suggests that the mechanism of tamoxifen-induced carcinogenesis in other organs might not be directly related to DNA adduct formation, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)